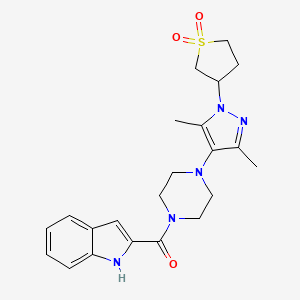
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research sources.
Chemical Structure and Synthesis
The compound features a piperazine ring linked to an indole moiety and a tetrahydrothiophene derivative, which is known for its diverse pharmacological properties. Synthesis typically involves multi-step reactions including amide formation and coupling reactions to achieve the desired structure.
| Component | Structure |
|---|---|
| Tetrahydrothiophene | Tetrahydrothiophene |
| Pyrazole | Pyrazole |
| Indole | Indole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of indole and pyrazole have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In a study evaluating the anticancer activity of related compounds, the MTT assay demonstrated that certain derivatives resulted in a reduced survival rate of MCF-7 cells by approximately 50% at concentrations as low as 10 µM .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example:
- RORγt Modulation : Compounds structurally similar to the target molecule have been identified as inverse agonists of RORγt, a nuclear receptor implicated in inflammation and cancer .
- Endothelin Receptor Antagonism : Analogous structures have exhibited activity against endothelin receptors, which play a crucial role in tumor growth and metastasis .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Indole-Pyrazole Derivatives : This study synthesized various indole-pyrazole derivatives and assessed their anticancer potential using MTT assays. Compounds showed IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating promising anticancer activity .
- Evaluation of RORγt Inverse Agonists : A series of tetrahydrobenzothiophene derivatives were evaluated for their ability to inhibit RORγt. The results indicated that modifications in the side chains significantly impacted their binding affinity and biological activity .
Research Findings
Research findings indicate that the compound's structural components contribute significantly to its biological properties:
Propriétés
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-15-21(16(2)27(24-15)18-7-12-31(29,30)14-18)25-8-10-26(11-9-25)22(28)20-13-17-5-3-4-6-19(17)23-20/h3-6,13,18,23H,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXSUSACRMNBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














